molecular formula C14H15N3O4S B2934511 3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid CAS No. 1105192-30-0

3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid

Cat. No.: B2934511
CAS No.: 1105192-30-0
M. Wt: 321.35
InChI Key: JRLLJLRNCPUMAP-UHFFFAOYSA-N
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Description

3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid is a complex organic compound that features a thiazole ring, a ureido group, and a methoxyphenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-methoxyphenyl isocyanate with thioamide to form the thiazole ring. This intermediate is then reacted with 3-bromopropanoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The ureido group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring structure.

    Ureido derivatives: Compounds such as N-phenylurea and N,N’-dimethylurea have similar ureido groups.

    Methoxyphenyl derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylamine share the methoxyphenyl moiety.

Uniqueness

3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid is unique due to the combination of these functional groups, which confer specific biological activities and chemical reactivity. Its ability to inhibit specific kinases and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-21-11-5-2-9(3-6-11)15-13(20)17-14-16-10(8-22-14)4-7-12(18)19/h2-3,5-6,8H,4,7H2,1H3,(H,18,19)(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLLJLRNCPUMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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